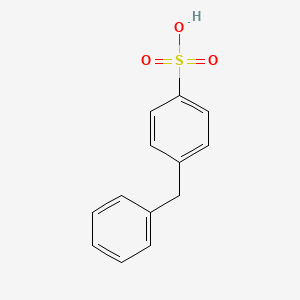
4-Benzylbenzenesulfonic acid
Cat. No. B8322064
M. Wt: 248.30 g/mol
InChI Key: SAAQPHIYUULWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06416928B1
Procedure details


To 33.6 g (0.2 mol) of diphenylmethane in 100 g of dichloromethane at room temperature, 23.4 g (0.2 mol) of chlorosulfonic acid was added dropwise. The solution was ripened for 2 hours, whereupon 50 g of water was added. This reaction mixture was used in the subsequent reaction without isolation.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[S:15]([OH:18])(=[O:17])=[O:16].O>ClCCl>[C:1]1([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
23.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This reaction mixture was used in the subsequent reaction without isolation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)CC1=CC=C(C=C1)S(=O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

